molecular formula C11H9N5O2 B8591976 5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile

5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile

Cat. No. B8591976
M. Wt: 243.22 g/mol
InChI Key: XNXJVRWMOBQKKT-UHFFFAOYSA-N
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Patent
US08697709B2

Procedure details

4-nitrobenzoic acid (5 g, 29.9 mmol; Sigma-Aldrich) was combined with oxalyl chloride (13.1 mL, 149.5) and DMF (0.1 mL) in 50 mL of dichloromethane and stirred for 2 hours at room temperature to yield a clear yellow solution. The reaction mixture was concentrated in vacuo and washed twice with dichloromethane to yield a bright yellow solid. The solid was dissolved in dry THF and added drop-wise to a round bottom flask containing a cooled solution of malononitrile (2.96 g, 44.9 mmol) and NaH (8.45 g of a 60% oil emulsion; 95.7 mmol) in THF. The reaction was allowed to warm slowly to room temperature and left for 2 hours. Following, 25 mL of 2N HCl and 50 mL of brine were added and the organic layer was extracted 3 times using EtOAc. The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. This brown solid was dissolved in 50 mL of H20/dioxane (1:8), NaHCO3 (20.1 g, 239 mmol), and dimethyl sulfate (14.2 mL, 150 mmol). The solution was heated to 80° C. for four hours. After cooling, brine was added, and the organic layer was extracted three times using EtOAc. The combined extracts were dried, concentrated in vacuo, and purified on silica in EtOAc-hexanes (50-100% gradient). The pure yellow solid, containing 2-(methoxy(4-nitrophenyl)methylene)malononitrile (100 mg, 0.436 mmol) was added dropwise to monomethylhydrazine (20.1 mg, 0.436 mmol) in ice-cold THF. After 2 hours the reaction was complete as judged by TLC, giving 5-amino-1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (ESI-MS m/z [M+H]+ found 243.9, calculated 244.1), which was concentrated in vacuo, suspended in 2 mL of formamide and heated to 165° C. for 12 hours. Following, the solution was cooled, 8 mL of H2O was added, and a brown solid was collected by filtration. The purified solid 1-methyl-3-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ESI-MS m/z [M+H]+ found 270.9, calculated 271.1; 60 mg, 0.222 mmol) was combined with Zinc dust (0.4 g), 10 mL THF, 0.25 mL HOAc for 12 hours at room temperature. Afterwards, the reaction mixture was filtered through Celite®, extracted with EtOAc and concentrated in vacuo to yield 3-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ESI-MS m/z [M+H]+ found 241.0, calculated 241.1). To this reduced product, molar equivalents of 3-(trifluoromethyl)phenyl isocyanate (Sigma-Aldrich) were added dropwise in ice-cold CH2Cl2. The reaction proceeded until completion as judged by TLC, was concentrated in vacuo, resuspended in 50:50 H20-CH3CN, and purified on a C18 column in CH3CN/H20/0.1% TFA (1-100% gradient) to afford Cmpd AD59 1-(4-(4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (ESI-MS m/z [M+H]+ found 428.0, calculated 428.1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
monomethylhydrazine
Quantity
20.1 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20.1 g
Type
reactant
Reaction Step Six
Quantity
14.2 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Eight
Quantity
13.1 mL
Type
reactant
Reaction Step Nine
Quantity
2.96 g
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
25 mL
Type
reactant
Reaction Step Eleven
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Quantity
100 mg
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(C(O)=O)=CC=1)([O-])=O.C(Cl)(=O)C(Cl)=O.C(#N)CC#N.[H-].[Na+].Cl.C([O-])(O)=O.[Na+].S(OC)(OC)(=O)=O.CO[C:41]([C:47]1[CH:52]=[CH:51][C:50]([N+:53]([O-:55])=[O:54])=[CH:49][CH:48]=1)=[C:42]([C:45]#[N:46])[C:43]#[N:44].[CH3:56][NH:57][NH2:58]>ClCCl.C1COCC1.[Cl-].[Na+].O.O1CCOCC1.CN(C=O)C>[NH2:44][C:43]1[N:57]([CH3:56])[N:58]=[C:41]([C:47]2[CH:52]=[CH:51][C:50]([N+:53]([O-:55])=[O:54])=[CH:49][CH:48]=2)[C:42]=1[C:45]#[N:46] |f:3.4,6.7,13.14.15|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Step Two
Name
monomethylhydrazine
Quantity
20.1 mg
Type
reactant
Smiles
CNN
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
20.1 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
14.2 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Eight
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C)C=O
Step Nine
Name
Quantity
13.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Ten
Name
Quantity
2.96 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Twelve
Name
Quantity
100 mg
Type
reactant
Smiles
COC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a clear yellow solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
to yield a bright yellow solid
ADDITION
Type
ADDITION
Details
added drop-wise to a round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
WAIT
Type
WAIT
Details
left for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 80° C. for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted three times
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified on silica in EtOAc-hexanes (50-100% gradient)
WAIT
Type
WAIT
Details
After 2 hours the reaction was complete
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=NN1C)C1=CC=C(C=C1)[N+](=O)[O-])C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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